

# A Comparative Guide: Reboxetine Mesylate vs. Atomoxetine in Preclinical ADHD Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |  |  |  |
|----------------------|---------------------|-----------|--|--|--|
| Compound Name:       | Reboxetine mesylate |           |  |  |  |
| Cat. No.:            | B7821350            | Get Quote |  |  |  |

This guide provides a detailed, objective comparison of **reboxetine mesylate** and atomoxetine, two selective norepinephrine reuptake inhibitors (NRIs), based on their performance in established animal models of Attention-Deficit/Hyperactivity Disorder (ADHD). The content is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a comprehensive understanding of their preclinical profiles.

#### Introduction

Atomoxetine and reboxetine are both potent and selective inhibitors of the norepinephrine transporter (NET).[1] Atomoxetine is approved for the treatment of ADHD in children, adolescents, and adults, representing a key non-stimulant therapeutic option.[1][2] Reboxetine, primarily approved as an antidepressant in many countries, has also been investigated for its potential in treating ADHD.[3][4][5] Both drugs share a primary mechanism of action, but subtle differences in their pharmacological profiles may translate to distinct behavioral effects in preclinical models, offering insights into the nuanced role of noradrenergic modulation in ADHD pathophysiology.

# Mechanism of Action: Targeting the Norepinephrine Transporter

The primary mechanism of action for both reboxetine and atomoxetine is the selective inhibition of the presynaptic norepinephrine transporter (NET).[2][3] By blocking NET, these drugs







prevent the reuptake of norepinephrine (NE) from the synaptic cleft, leading to an increased concentration and prolonged availability of NE to act on postsynaptic receptors.[6][7]

In the prefrontal cortex (PFC), a brain region critical for executive functions like attention and impulse control, dopamine transporter (DAT) expression is minimal.[8] Here, dopamine (DA) reuptake is primarily mediated by NET. Consequently, by inhibiting NET in the PFC, both atomoxetine and reboxetine also effectively increase extracellular levels of dopamine in this specific region, without significantly altering dopamine levels in reward-related areas like the nucleus accumbens and striatum.[2][8][9] This region-specific dual catecholamine enhancement is thought to be central to their therapeutic effects in ADHD.





Click to download full resolution via product page

**Figure 1.** Mechanism of NET Inhibition in the Prefrontal Cortex.



# **Comparative Transporter Affinity**

While both drugs are selective for NET, their binding affinities differ. Atomoxetine generally displays a higher affinity for NET compared to reboxetine. Both compounds exhibit significantly lower affinity for the serotonin transporter (SERT) and negligible affinity for the dopamine transporter (DAT).[4][10]



| Compoun<br>d         | Transport<br>er | Species | pKi Value | Ki (nM) | Selectivit<br>y<br>(SERT/NE<br>T) | Referenc<br>e |
|----------------------|-----------------|---------|-----------|---------|-----------------------------------|---------------|
| Atomoxetin<br>e      | NET             | Human   | 9.12      | 0.76    | ~186                              | [10]          |
| NET                  | Rat             | 9.35    | 0.45      | ~447    | [10]                              | _             |
| SERT                 | Human           | 6.85    | 141.2     | [10]    | _                                 |               |
| SERT                 | Rat             | 6.70    | 199.5     | [10]    |                                   |               |
| (S,S)-<br>Reboxetine | NET             | Human   | 8.35      | 4.47    | >1000                             | [10]          |
| NET                  | Rat             | 8.30    | 5.01      | >1000   | [10]                              | _             |
| SERT                 | Human           | < 5.0   | >10,000   | [10]    | _                                 | -             |
| SERT                 | Rat             | < 5.0   | >10,000   | [10]    | _                                 |               |

Note: pKi is

the

negative

logarithm

of the Ki

value. A

higher pKi

indicates

higher

affinity.

(S,S)-

Reboxetine

is the more

potent

enantiomer

.



# **Preclinical Efficacy in ADHD Animal Models**

The Spontaneously Hypertensive Rat (SHR) is a widely accepted genetic model of ADHD, exhibiting key behavioral phenotypes including hyperactivity, impulsivity, and attentional deficits.[9]

## **Effects on Locomotor Hyperactivity**

In open-field tests, both reboxetine and atomoxetine have been shown to ameliorate the hyperactivity characteristic of adolescent SHR, reducing their locomotor activity to levels comparable with Wistar Kyoto (WKY) control rats, without affecting the normal activity levels of the WKY rats.[9]

| Drug            | Dose (mg/kg) | Animal Model   | Effect on SHR<br>Locomotor<br>Activity       | Reference |
|-----------------|--------------|----------------|----------------------------------------------|-----------|
| Atomoxetine     | 1 and 3      | Adolescent SHR | Significant reduction in horizontal activity | [9]       |
| Reboxetine      | 10           | Adolescent SHR | Significant reduction in horizontal activity | [9]       |
| Methylphenidate | 0.3 and 1    | Adolescent SHR | Significant reduction in horizontal activity | [9]       |

## **Effects on Attention and Impulsivity**

The Five-Choice Serial Reaction Time Task (5-CSRTT) is a key behavioral paradigm for assessing visual attention and impulsivity in rodents.

A study directly comparing the two drugs in a modified 5-CSRTT with a variable inter-trial interval (ITI) to increase attentional demand found that atomoxetine produced a dose-dependent improvement in accuracy (a measure of attention) and a reduction in premature responses (a measure of impulsivity).[11] Reboxetine did not significantly improve accuracy



across the entire study population but did enhance performance in a subset of animals that were initially poor performers.[11] Other studies confirm that atomoxetine robustly decreases impulsivity while modestly improving attention.[12][13]

| Drug        | Dose<br>(mg/kg, i.p.) | Animal<br>Model        | Effect on<br>Attention<br>(Accuracy)                   | Effect on<br>Impulsivity<br>(Premature<br>Responses) | Reference |
|-------------|-----------------------|------------------------|--------------------------------------------------------|------------------------------------------------------|-----------|
| Atomoxetine | 0.0 - 0.3             | Rat (Lister<br>Hooded) | Dose-<br>dependent<br>improvement                      | Dose-<br>dependent<br>reduction                      | [11]      |
| Atomoxetine | 0.1, 0.5, 1           | Rat (Long<br>Evans)    | Modest<br>overall<br>improvement                       | Marked<br>decrease                                   | [12]      |
| Reboxetine  | 0.0 - 1.0             | Rat (Lister<br>Hooded) | No significant effect (improvement in poor performers) | Not specified                                        | [11]      |

# **Effects on Impulsive Choice**

Delay discounting tasks measure another form of impulsivity, where subjects must choose between a small, immediate reward and a larger, delayed reward. Studies have shown that atomoxetine can decrease this type of impulsive choice, increasing the preference for the larger, delayed reward.[13][14]



| Drug                     | Dose (mg/kg)     | Animal Model | Effect on<br>Impulsive<br>Choice                 | Reference |
|--------------------------|------------------|--------------|--------------------------------------------------|-----------|
| Atomoxetine              | 0.3 - 3.0        | Rat          | Significantly<br>decreased<br>impulsivity        | [13]      |
| Atomoxetine<br>(chronic) | 1.0 (adolescent) | Rat          | Stable decrease in impulsive choice in adulthood | [14]      |

# **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are protocols for key experiments cited in this guide.

## **SHR Open-Field Locomotor Activity**

- Objective: To assess hyperactivity and the effect of drug treatment on locomotor behavior.
- Apparatus: A square open-field arena (e.g., 100 cm x 100 cm x 40 cm) equipped with infrared beams to automatically track animal movement. The arena is typically placed in a sound-attenuated room with controlled lighting.
- Animals: Adolescent male Spontaneously Hypertensive Rats (SHR) and age-matched Wistar-Kyoto (WKY) rats as normoactive controls.

#### Procedure:

- Animals are habituated to the testing room for at least 60 minutes before the trial.
- The test drug (e.g., atomoxetine, reboxetine) or vehicle is administered via the appropriate route (e.g., intraperitoneal, oral gavage) at a specified time before the test (e.g., 30 minutes).
- Each rat is placed individually in the center of the open-field arena.



- Locomotor activity is recorded for a set duration, typically 60 to 120 minutes.
- The arena is cleaned thoroughly between trials to eliminate olfactory cues.
- Data Analysis: Key parameters measured include total distance traveled, horizontal activity (beam breaks), and time spent in the center versus the periphery of the arena. Data are typically analyzed using ANOVA to compare drug-treated groups with vehicle controls.[9]

## **Five-Choice Serial Reaction Time Task (5-CSRTT)**

- Objective: To measure sustained visual attention and response control (impulsivity).
- Apparatus: A modular operant chamber with five apertures arranged in an arc on one wall.
   Each aperture can be illuminated. A food magazine for reward delivery is located on the opposite wall. The chamber is controlled by a computer running specialized software.
- Animals: Adult male rats (e.g., Lister Hooded, Long Evans).
- Procedure:
  - Training: Rats undergo extensive training to learn the task. They must learn to poke their nose into the illuminated aperture to receive a food reward. The stimulus duration is gradually shortened, and an inter-trial interval (ITI) is introduced.
  - Testing: A standard session consists of approximately 100 trials. Each trial begins with a fixed or variable ITI (e.g., 5 seconds). A brief light stimulus (e.g., 500 ms) is presented in one of the five apertures.
  - A correct response (nose-poking the lit aperture) is rewarded. An incorrect response (poking an unlit aperture) or an omission (no response) results in a time-out period.
  - A premature response (poking an aperture during the ITI before the stimulus) also results in a time-out and is recorded as a measure of impulsivity.
  - Drug or vehicle is administered before the test session.
- Data Analysis: Key metrics include:



- % Accuracy: (Correct responses / (Correct + Incorrect responses)) x 100. A measure of attention.
- Premature Responses: The number of responses during the ITI. A measure of impulsivity.
- Omission Errors: The number of trials with no response. A measure of motivation/inattention.[11][12]





Click to download full resolution via product page

Figure 2. Experimental Workflow for the 5-CSRTT.



# **Summary and Conclusion**

Both reboxetine and atomoxetine demonstrate efficacy in preclinical ADHD models, primarily through the shared mechanism of selective NET inhibition. This action increases synaptic concentrations of norepinephrine and dopamine in the prefrontal cortex, a key neurobiological substrate for their therapeutic effects.

- Similarities: Both drugs effectively reduce hyperactivity in the SHR model, a core symptom of ADHD.[9] Their primary mechanism is centered on blocking the norepinephrine transporter.

  [1]
- Differences: Preclinical data suggests atomoxetine may have a more robust and consistent
  effect on reducing impulsivity and improving attention across different behavioral paradigms
  compared to reboxetine.[11][13] This could be related to its higher affinity for the
  norepinephrine transporter.[10]

The comparative data underscores that while both molecules are selective NRIs, subtle variations in their pharmacological profiles can lead to different behavioral outcomes. These findings highlight the importance of comprehensive preclinical evaluation using a range of behavioral models to predict clinical efficacy for the multifaceted symptoms of ADHD.



Click to download full resolution via product page

Figure 3. Path from Drug Action to Behavioral Improvement.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Selective norepinephrine reuptake inhibitor Wikipedia [en.wikipedia.org]
- 2. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reboxetine | C19H23NO3 | CID 127151 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reboxetine Wikipedia [en.wikipedia.org]
- 5. A comparison of the effects of reboxetine and placebo on reaction time in adults with Attention Deficit-Hyperactivity Disorder (ADHD) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Atomoxetine Works: Understanding Its Mechanism of Action GoodRx [goodrx.com]
- 7. What is the mechanism of Atomoxetine Hydrochloride? [synapse.patsnap.com]
- 8. Atomoxetine Wikipedia [en.wikipedia.org]
- 9. Effects of serotonin-norepinephrine reuptake inhibitors on locomotion and prefrontal monoamine release in spontaneously hypertensive rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential inhibitory effects of drugs acting at the noradrenaline and 5hydroxytryptamine transporters in rat and human neocortical synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blockade of noradrenaline re-uptake sites improves accuracy and impulse control in rats performing a five-choice serial reaction time tasks PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. Similar effects of the selective noradrenaline reuptake inhibitor atomoxetine on three distinct forms of impulsivity in the rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chronic atomoxetine treatment during adolescence decreases impulsive choice, but not impulsive action, in adult rats and alters markers of synaptic plasticity in the orbitofrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide: Reboxetine Mesylate vs. Atomoxetine in Preclinical ADHD Models]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b7821350#reboxetine-mesylate-vs-atomoxetine-in-adhd-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com